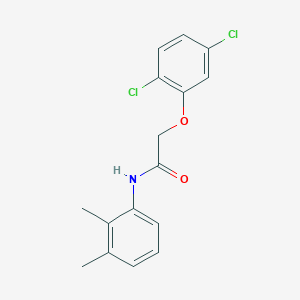

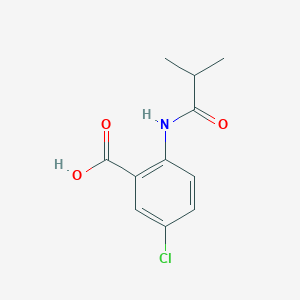

![molecular formula C18H19ClN2O2 B5579659 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves specific chemical processes. For instance, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, was achieved using an aryllithium reaction with 14CO2 to form the labelled acid, subsequently transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized by X-ray diffraction data. This compound crystallizes in the orthorhombic space group and has a specific molecular geometry and vibrational frequencies (Arslan, Flörke, Külcü, & Binzet, 2007).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve transformations under specific conditions. For example, copper(ii)-mediated reactions have been used to synthesize N-substituted benzamides, indicating a method for creating complex benzamide structures (Deng, Huang, & Liu, 2018).

Applications De Recherche Scientifique

Hydrogen Bond Analysis

Research by Kawski et al. (2006) investigated the hydrogen bonding in structurally similar 2-hydroxy-benzamides. Their findings on intramolecular and intermolecular hydrogen bonds, which could be relevant to understanding the properties of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide, used X-ray data, infrared spectra, and DFT calculations (Kawski, Kochel, Perevozkina, & Filarowski, 2006).

Synthesis and Reactivity

Facchin et al. (2002) described the synthesis of related compounds, which provides insights into the chemical reactivity and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Facchin, Michelin, Mozzon, & Tassan, 2002).

Environmental Catalysis

A study by Ighilahriz-Boubchir et al. (2017) on 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the potential environmental applications of similar compounds in catalysis, particularly under solvent-free conditions and microwave irradiation (Ighilahriz-Boubchir et al., 2017).

Insecticidal Activity

Research by Schaefer et al. (1978) highlighted the insecticidal activity of similar compounds, indicating potential agricultural or pest control applications for 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Schaefer, Miura, Wilder, & Mulligan, 1978).

Synthesis of Derivatives

Miao et al. (2015) explored the synthesis of 2-arylbenzoxazole derivatives, which could be relevant to the synthesis and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide in creating novel compounds (Miao et al., 2015).

Anomalous Reactivity

Ishikawa et al. (2000) discussed the anomalous reactivity in the Bischler-Napieralski reaction of similar compounds, which may inform synthetic routes and chemical behaviors of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Ishikawa et al., 2000).

Structural and Spectral Analysis

A study by Demir et al. (2016) on similar benzamides involved crystal structure analysis and spectral investigations, offering insights into the physical and chemical characterization of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Demir et al., 2016).

Synthesis of Labelled Compounds

Gawell (2003) described the synthesis of carbon-14 labelled benzamides, relevant for tracing and studying the behavior of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide in various environments (Gawell, 2003).

Reactivity with Alkylating Agents

Wolf et al. (2004) investigated the reactivity of benzamides with alkylating agents, which could be pertinent to the chemical behavior and potential applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Wolf et al., 2004).

Pharmaceutical Applications

Research by Li et al. (2008) on a structurally related compound examined its crystal structure and biological activity, providing insights into the potential pharmaceutical applications of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide (Li, Wang, Li, & Song, 2008).

Propriétés

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)14-10-6-8-12-16(14)20-17(22)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAKMIIMUOJSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

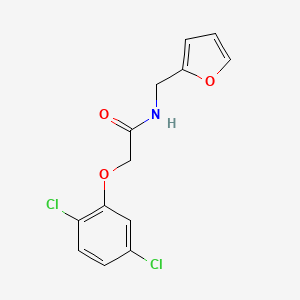

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

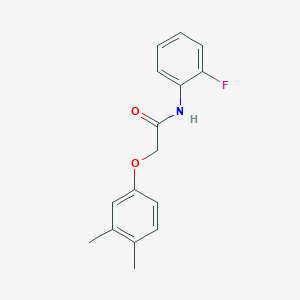

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

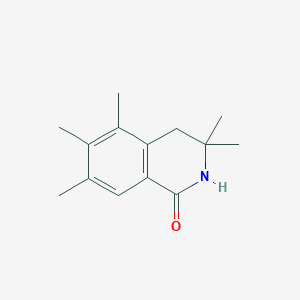

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)